N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a chromen-4-one moiety, and a thiophene-2-carboxamide group
Mechanism of Action
Target of Action
The primary target of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide is STING (Stimulator of Interferon Genes) . STING is an important immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Mode of Action
Upon being activated by its agonists, STING triggers the IRF (Interferon Regulatory Factor) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathways . The proposed binding mode of the compound and STING protein displayed that two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the chromen-4-one core This can be achieved through a condensation reaction between 2-(4-fluorophenyl)benzaldehyde and malonic acid under acidic conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide has shown promise in various assays. It exhibits biological activities such as anti-inflammatory, antioxidant, and anticancer properties, making it a candidate for drug development.
Medicine: In the medical field, this compound is being investigated for its therapeutic potential. Its ability to modulate biological pathways and interact with molecular targets suggests its use in treating diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: Industrially, this compound can be used in the development of new materials, including polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
Comparison with Similar Compounds
N-(2,4-Difluorophenyl)-2-fluorobenzamide: Similar in structure but with different substituents, leading to variations in biological activity.
Thiophene-2-carboxamide derivatives: Variations in the thiophene ring and the attached groups can result in different chemical and biological properties.
Uniqueness: N-(2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl)thiophene-2-carboxamide stands out due to its specific combination of functional groups, which confer unique properties not found in other similar compounds
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FNO3S/c21-13-5-3-12(4-6-13)18-11-16(23)15-10-14(7-8-17(15)25-18)22-20(24)19-2-1-9-26-19/h1-11H,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBORYSFQRZIBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.